physicochemical properties of (3-((Dibutylamino)methyl)phenyl)boronic acid
physicochemical properties of (3-((Dibutylamino)methyl)phenyl)boronic acid
An In-depth Technical Guide to the Physicochemical Properties of (3-((Dibutylamino)methyl)phenyl)boronic acid and Its Analogs
This guide provides a comprehensive analysis of the . It is intended for researchers, medicinal chemists, and process development scientists. Direct experimental data for this specific molecule is not extensively available in public literature. Therefore, this document leverages expert analysis of its closest chemical analogs—the dimethyl, diethyl, and dipropylamino derivatives—along with foundational principles of boronic acid chemistry to provide robust predictions and characterization methodologies.
Introduction: A Versatile Bifunctional Reagent
(3-((Dibutylamino)methyl)phenyl)boronic acid belongs to a class of aminomethyl-substituted phenylboronic acids. These molecules are of significant interest in synthetic and medicinal chemistry due to their bifunctional nature. They possess a boronic acid moiety, renowned for its utility in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), and a tertiary amine, which can modulate solubility, act as a basic site for salt formation, or serve as an internal catalyst or directing group.
Understanding the physicochemical properties of this molecule is paramount for its effective use. Properties such as solubility dictate solvent choice for reactions and purifications, pKa values are critical for designing acid-base extraction protocols, and stability determines appropriate storage and handling conditions. This guide provides a detailed examination of these key parameters.
Chemical Identity and Structural Analysis
The core structure consists of a phenyl ring substituted at the 1- and 3- (meta) positions with a boronic acid group [-B(OH)₂] and a dibutylaminomethyl group [-CH₂N(CH₂CH₂CH₂CH₃)₂], respectively.
Caption: Key functional groups of the target molecule.
Homologous Series and Predicted Properties
While specific data for the dibutylamino derivative is sparse, we can establish trends by examining its lower alkyl homologs. The increasing length of the n-alkyl chains from methyl to butyl is expected to systematically influence properties like molecular weight and lipophilicity (LogP).
| Property | Dimethyl Analog | Diethyl Analog | Dipropyl Analog | Dibutyl Analog (Predicted) |
| CAS Number | 1485417-01-3 (HCl salt)[1] | 944483-39-0[2] | 1332503-87-3[3] | Not Assigned |
| Molecular Formula | C₉H₁₄BNO₂ | C₁₁H₁₈BNO₂ | C₁₃H₂₂BNO₂ | C₁₅H₂₆BNO₂ |
| Molecular Weight | 179.02 g/mol | 207.08 g/mol [2] | 235.13 g/mol [3] | 263.19 g/mol |
| Physical Form | Solid (HCl salt)[1] | Solid | Solid | Predicted Solid or Waxy Solid |
| LogP (Predicted) | ~1.0 | ~1.4[2] | ~2.3 | ~3.2 |
Insight: As the alkyl chain length increases, the molecular weight and lipophilicity (LogP) increase predictably. The increase in hydrocarbon character suggests that the dibutylamino derivative will have significantly lower aqueous solubility and higher solubility in non-polar organic solvents compared to its lower homologs.
Core Physicochemical Properties
Acidity and Basicity (pKa)
This molecule is amphoteric, possessing both a Lewis acidic boronic acid group and a basic tertiary amine.
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Boronic Acid (pKa₁): The pKa of unsubstituted phenylboronic acid is approximately 8.8.[4] The electron-donating nature of the aminomethyl substituent at the meta position is expected to slightly increase the electron density on the boron atom, making it a weaker Lewis acid. Therefore, the pKa of the boronic acid moiety is predicted to be in the range of 9.0 - 9.5 .
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Tertiary Amine (pKa₂): The pKa of the conjugate acid of a typical benzylic tertiary amine (e.g., N,N-dibutylbenzylamine) is around 8.5-9.5. The boronic acid group is electron-withdrawing, which will slightly decrease the basicity of the amine. A reasonable estimate for the pKa of the protonated dibutylamino group is in the range of 7.5 - 8.5 .
Expert Causality: The proximity of these two pKa values is critical. It implies that a pH range exists where the molecule could be zwitterionic, significantly impacting its solubility and chromatographic behavior. This dual nature can be exploited for purification.
Caption: Workflow for purification via acid-base extraction.
Solubility Profile
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Aqueous Solubility: Due to its high predicted LogP, the free base is expected to be poorly soluble in water. Solubility will be significantly higher at acidic pH (pH < 6) where the amine is protonated, and at basic pH (pH > 10) where the boronic acid is deprotonated to form the boronate salt.
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Organic Solubility: Phenylboronic acid itself is soluble in most polar organic solvents like diethyl ether and ethanol but poorly soluble in non-polar solvents like hexanes.[4] The presence of the long alkyl chains in the dibutylamino group will enhance its solubility in less polar solvents such as ethyl acetate, dichloromethane, and chloroform, while likely retaining good solubility in alcohols.
Stability and Storage
Boronic acids are susceptible to dehydration to form cyclic trimeric anhydrides known as boroxines.[4] This process is reversible in the presence of water.
Field Insight: For applications like Suzuki coupling where the active monomeric boronic acid is required, it is often advisable to either use the compound immediately after purification or to convert it to a more stable boronate ester (e.g., a pinacol ester) for long-term storage.
Recommended Storage: Store under an inert atmosphere (argon or nitrogen) at 2-8°C to minimize dehydration and potential oxidation.[1][5]
Predicted Spectroscopic Signature
While no experimental spectra are available, a predicted NMR signature can be constructed based on standard chemical shift values.
Predicted ¹H NMR (in CDCl₃, 400 MHz)
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δ 7.8-8.1 (m, 2H): Aromatic protons ortho to the boronic acid group.
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δ 7.3-7.5 (m, 2H): Aromatic protons ortho and para to the aminomethyl group.
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δ 4.5-5.5 (br s, 2H): -B(OH)₂ protons, often broad and may exchange with water in the solvent.
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δ 3.6 (s, 2H): Benzylic protons of the -CH₂-N group.
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δ 2.5 (t, J=7.5 Hz, 4H): Methylene protons adjacent to the nitrogen (-N-CH₂-).
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δ 1.4-1.6 (m, 4H): Methylene protons (-N-CH₂-CH₂-).
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δ 1.2-1.4 (m, 4H): Methylene protons (-CH₂-CH₃).
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δ 0.9 (t, J=7.3 Hz, 6H): Terminal methyl protons (-CH₃).
Predicted ¹³C NMR (in CDCl₃, 101 MHz)
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δ 135-140 (Ar-C): Aromatic carbons attached to the substituents. The carbon attached to boron will be broad or unobserved.
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δ 128-133 (Ar-CH): Aromatic CH carbons.
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δ 58-60 (-CH₂-N): Benzylic carbon.
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δ 53-55 (-N-CH₂-): Methylene carbon adjacent to nitrogen.
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δ 29-31 (-N-CH₂-CH₂-): Methylene carbon.
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δ 20-22 (-CH₂-CH₃): Methylene carbon.
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δ 13-15 (-CH₃): Terminal methyl carbon.
Note on NMR: Boronic acids can exist as mixtures of the monomer and the boroxine anhydride, which can lead to complex or broad NMR spectra.[6] Acquiring spectra in a coordinating solvent like DMSO-d₆ or converting the acid to its pinacol ester can often provide sharper, more defined signals.
Key Applications and Reactivity
The primary application for this class of compounds is as a building block in Suzuki-Miyaura cross-coupling reactions . Its structure allows for the introduction of a functionalized phenyl group into complex molecules, a common strategy in the synthesis of pharmaceuticals and advanced materials.[3]
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocols for Characterization
Protocol 1: Synthesis via Grignard Reaction
A common route to aryl boronic acids is through the Grignard reaction.[7][8]
-
Grignard Formation: React 3-bromobenzyl-N,N-dibutylamine with magnesium turnings in anhydrous THF to form the Grignard reagent.
-
Borylation: Cool the Grignard solution to -78°C and add triisopropyl borate dropwise.
-
Hydrolysis: Allow the mixture to warm to room temperature, then quench by slowly adding it to a cold aqueous HCl solution.
-
Workup: Extract the product into an organic solvent. The pH should be adjusted carefully to optimize the partitioning of the amphoteric product.
-
Purification: Purify by column chromatography or recrystallization.
Causality: The use of triisopropyl borate instead of trimethyl borate can reduce the formation of undesired byproducts. The low temperature during borylation is critical to prevent multiple additions to the borate ester.
Protocol 2: ¹¹B NMR for Structural Confirmation
¹¹B NMR is a powerful tool for characterizing boronic acids and their derivatives.[9][10]
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Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a quartz NMR tube. Insight: Quartz tubes are used to avoid the large background signal from borosilicate glass in standard NMR tubes.[9]
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Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum.
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Analysis: A trigonal planar sp²-hybridized boronic acid should exhibit a signal in the range of δ 28-32 ppm . If the compound complexes with a diol or is in a basic solution, a tetrahedral sp³-hybridized boronate species will appear upfield, typically between δ 5-15 ppm .[9][10]
Conclusion
(3-((Dibutylamino)methyl)phenyl)boronic acid is a valuable, bifunctional synthetic building block. While specific experimental data is limited, a comprehensive physicochemical profile can be reliably predicted based on established chemical principles and data from its lower alkyl homologs. Its amphoteric nature, characterized by distinct pKa values for the boronic acid and tertiary amine, is a key feature that governs its solubility and provides a handle for effective purification. The molecule's primary utility lies in Suzuki-Miyaura coupling, and its stability is enhanced by storage under anhydrous, inert conditions or by conversion to a boronate ester. The protocols and predicted data herein provide a solid foundation for any researcher looking to synthesize, characterize, or utilize this versatile compound.
References
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MySkinRecipes. (3-((Dipropylamino)methyl)phenyl)boronic acid. Available from: [Link]
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Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. Available from: [Link]
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Wikipedia. Phenylboronic acid. Available from: [Link]
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Li, J., et al. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. Wei sheng yan jiu = Journal of hygiene research, 38(5), 601-4. Available from: [Link]
- Gerber, K., & Pu, Y. (2000). Process for the preparation of substituted phenylboronic acids. Google Patents, US6576789B1.
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Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Available from: [Link]
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